3,3-Dimethylpiperidin-4-amine hydrochloride
Description
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
3,3-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)5-9-4-3-6(7)8;;/h6,9H,3-5,8H2,1-2H3;2*1H |
InChI Key |
DGLSWRYOGXGBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1N)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 3,3-Dimethylpiperidin-4-amine hydrochloride typically involves two principal stages:
- Synthesis of the free base 3,3-Dimethylpiperidin-4-amine
- Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
This approach is common due to the enhanced stability and ease of purification of the hydrochloride salt form.
Synthetic Routes for 3,3-Dimethylpiperidin-4-amine
While direct literature on 3,3-Dimethylpiperidin-4-amine hydrochloride is limited, closely related compounds such as 3,3-Dimethylpiperidin-4-one hydrochloride and various substituted piperidines provide insight into synthetic strategies.
Key synthetic approaches include:
Reductive amination of 3,3-dimethylpiperidin-4-one:
The ketone precursor 3,3-Dimethylpiperidin-4-one hydrochloride undergoes reductive amination with ammonia or ammonium salts under catalytic hydrogenation or chemical reduction conditions to yield the corresponding amine.- Catalysts: Raney nickel, Pd/C
- Reducing agents: Hydrogen gas, sodium borohydride (NaBH4) in presence of ammonia
- Solvents: Methanol, ethanol, or acetonitrile
- Typical conditions: Ambient to moderate temperatures (25–60°C), reaction times 4–12 hours
Hydrogenation of imine intermediates:
The ketone is first converted to an imine by reaction with ammonia or amines, followed by catalytic hydrogenation to the amine.Alkylation of piperidin-4-amine:
N-alkylation of piperidin-4-amine with methylating agents under basic conditions to introduce the 3,3-dimethyl substituents is less common due to steric hindrance but can be considered in multi-step syntheses.
Formation of Hydrochloride Salt
After synthesis of the free amine, the hydrochloride salt is prepared by:
- Treatment with concentrated hydrochloric acid:
The free amine is dissolved in an appropriate solvent (e.g., methanol or ethanol) and treated with HCl gas or aqueous hydrochloric acid under controlled temperature (typically 0–30°C) to precipitate the hydrochloride salt. - Isolation:
The salt is isolated by filtration, washing with cold solvent, and drying under vacuum.
Industrial Scale Considerations
- Bulk synthesis involves automated reactors with precise control of temperature, pH, and reaction time to optimize yield and purity.
- Purification is typically achieved by crystallization of the hydrochloride salt from solvents such as ethyl acetate or methanol.
- Quality control includes HPLC analysis for purity (>98%), NMR for structural confirmation, and titration for hydrochloride content.
Detailed Preparation Example: Synthesis of 3,3-Dimethylpiperidin-4-one Hydrochloride as Precursor
Since 3,3-Dimethylpiperidin-4-one hydrochloride is a key precursor, its preparation is relevant:
| Step | Reagents & Conditions | Description | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Cyclization of suitable keto-precursors under acidic conditions | Formation of piperidinone ring with 3,3-dimethyl substitution | 85–90 | 95–97 |
| 2 | Isolation as hydrochloride salt by treatment with HCl | Salt formation for stability | 90–95 | 98+ |
Note: Reaction optimization involves temperature control (57–63°C), catalyst concentration (HCl or H3PO4 0.5–2.0 mol%), and reaction time (4–12 h) with purification by recrystallization or chromatography.
Stepwise Preparation of 3,3-Dimethylpiperidin-4-amine Hydrochloride (Literature-Informed Protocol)
| Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Reductive amination of 3,3-Dimethylpiperidin-4-one | 3,3-Dimethylpiperidin-4-one, ammonia or ammonium salts, reducing agent (NaBH4 or catalytic hydrogenation) | Methanol or ethanol solvent, 25–60°C, 4–12 h | Monitor by LC-MS or HPLC to confirm completion |
| 2 | Work-up and isolation of free base | Extraction with organic solvents, drying | Ambient conditions | Removal of impurities by crystallization |
| 3 | Formation of hydrochloride salt | Treatment with concentrated HCl in methanol | 0–30°C, 1–3 h | Precipitation and filtration of salt |
| 4 | Purification | Recrystallization from suitable solvents (ethyl acetate, methanol) | Ambient to mild heating | Final product purity >98% |
Analytical and Quality Control Methods
- High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm structure and substitution pattern.
- Infrared (IR) Spectroscopy: To verify functional groups, especially amine and hydrochloride salt formation.
- Titration: Potentiometric or non-aqueous titration to quantify hydrochloride content.
- Mass Spectrometry (MS): To confirm molecular weight and detect impurities.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | 3,3-Dimethylpiperidin-4-one hydrochloride or free base | Commercially available or synthesized in-house |
| Reducing agent | Sodium borohydride or catalytic hydrogenation | Choice depends on scale and equipment |
| Solvent | Methanol, ethanol, or acetonitrile | Solubility and reaction compatibility |
| Temperature | 25–60°C | Controlled to optimize yield and purity |
| Reaction time | 4–12 hours | Monitored by analytical methods |
| Hydrochloric acid concentration | Concentrated HCl (37%) | For salt formation |
| Purification | Crystallization or chromatography | To achieve >98% purity |
Research Findings and Innovations
- Recent patents and literature emphasize the importance of optimizing synthetic routes to reduce cost and improve yield, especially for chiral piperidine derivatives.
- The use of catalytic hydrogenation and reductive amination under mild conditions minimizes side reactions and facilitates scale-up.
- Formation of stable hydrochloride salts improves storage stability and handling safety.
- Analytical techniques such as LC-MS and HPLC are critical for ensuring product quality and consistent batch-to-batch reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
3,3-dimethylpiperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following piperidin-4-amine hydrochlorides share structural or functional similarities with 3,3-Dimethylpiperidin-4-amine hydrochloride. Key differences arise in substituents, stereochemistry, and physicochemical properties, which influence their applications in drug discovery and industrial synthesis.
Structural Analogues
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
- Structure : Benzyl and methyl substituents at the 1- and 4-positions, respectively, with stereochemistry at C3 and C3.
- Properties : Melting point 249–251°C; molecular weight 291.26 g/mol.
- Applications : Used in pharmaceutical intermediates for its stereochemical specificity in receptor binding .
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride Structure: Aromatic nitro and methoxy substituents on the phenyl ring attached to the piperidine nitrogen. Properties: CAS 1417793-35-1; molecular formula C₁₂H₁₆ClN₃O₃. Applications: Potential use in nitroaromatic drug precursors or imaging agents due to its electron-withdrawing nitro group .
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
- Structure : Trifluoromethylphenyl group at the N-position.
- Properties : CAS 782446-06-4; molecular weight 308.20 g/mol.
- Applications : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in CNS drug candidates .
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride
- Structure : Trifluoromethylbenzyl and methyl substituents.
- Properties : CAS 1956325-27-1; molecular weight 308.77 g/mol.
- Applications : Explored in oncology and inflammation due to its bulky hydrophobic substituents .
Functional Group Impact on Bioactivity
- Methyl Groups : Enhance metabolic stability but reduce solubility (e.g., 3,3-dimethyl substitution in the target compound) .
- Aromatic Substituents : Nitro (electron-withdrawing) and trifluoromethyl (lipophilic) groups improve binding affinity to hydrophobic enzyme pockets .
- Stereochemistry : The (3R,4R) configuration in benzyl-substituted analogs increases selectivity for serotonin or dopamine receptors .
Biological Activity
3,3-Dimethylpiperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, interactions with various biological targets, and relevant case studies.
Chemical Structure and Properties
3,3-Dimethylpiperidin-4-amine hydrochloride has a molecular formula of CHClN and a molecular weight of approximately 165.67 g/mol. The compound features a piperidine ring with two methyl groups at the 3 position and an amine group at the 4 position, contributing to its unique chemical reactivity and biological activity.
The biological activity of 3,3-Dimethylpiperidin-4-amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The compound has been investigated for its ability to bind to neurotransmitter receptors, which may influence neurotransmission and related physiological responses.
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor of certain kinases, affecting pathways involved in cell signaling and proliferation .
Anticancer Properties
Research indicates that 3,3-Dimethylpiperidin-4-amine hydrochloride exhibits potential anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, compounds with similar piperidine structures have been linked to significant reductions in tumor growth in preclinical models .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary data suggest effectiveness against several bacterial strains, indicating a potential role in developing new antimicrobial agents.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on 3,3-Dimethylpiperidin-4-amine hydrochloride that demonstrated enhanced potency against specific cancer types. The derivatives were tested against breast and lung cancer cell lines, showing IC50 values in the low micromolar range .
- Antiviral Properties : Another investigation focused on the compound's antiviral activity against Dengue virus (DENV). Results indicated that it could inhibit viral replication in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a broad-spectrum antiviral agent .
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for 3,3-Dimethylpiperidin-4-amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of 3,3-Dimethylpiperidin-4-amine hydrochloride involves multi-step reactions, typically starting with piperidine ring formation. Key steps include:
- Methylation : Introducing methyl groups at the 3-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amine Functionalization : Reductive amination or nucleophilic substitution (e.g., using NH₃ or protected amines) to install the 4-amine group .
- Salt Formation : Treating the free base with HCl in ethanol to form the hydrochloride salt, enhancing solubility and stability .
Q. Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 75 | 95% | |
| Amine Introduction | NH₃ (aq), Pd/C, H₂, 50°C | 68 | 90% | |
| Salt Formation | HCl (2M in EtOH), RT | 92 | 99% |
Q. Critical Factors :
- Temperature control during methylation avoids side reactions (e.g., over-alkylation).
- Catalyst choice (e.g., Pd/C vs. Raney Ni) impacts reductive amination efficiency .
Q. How is 3,3-Dimethylpiperidin-4-amine hydrochloride characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR :
- ¹H NMR (D₂O): Peaks at δ 3.2–3.5 ppm (piperidine ring protons), δ 1.4–1.6 ppm (CH₃ groups) .
- ¹³C NMR : Signals for quaternary carbons (C3, C3') near δ 40–45 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 159.1 (free base), confirmed by isotopic patterns .
- HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) achieves >98% purity .
Q. What are the stability profiles of 3,3-Dimethylpiperidin-4-amine hydrochloride under varying storage conditions?
Methodological Answer: Stability studies should assess:
- Temperature : Store at –20°C for long-term stability; room temperature (RT) leads to 5% degradation over 6 months .
- Humidity : Hygroscopic salt requires desiccants (silica gel) to prevent hydrolysis .
- Light Exposure : Amber vials prevent photodegradation (UV/Vis studies show <2% degradation in dark vs. 15% in light) .
Q. Recommendations :
- Use inert atmospheres (N₂) during storage .
- Monitor via periodic HPLC and Karl Fischer titration for moisture .
Advanced Research Questions
Q. How can enantiomers of 3,3-Dimethylpiperidin-4-amine hydrochloride be resolved, and how does stereochemistry influence biological activity?
Methodological Answer:
- Chiral Separation :
- Biological Impact :
- Enantiomers may show divergent binding to CNS targets (e.g., σ receptors). Pharmacological assays (e.g., radioligand displacement) quantify affinity differences .
Q. Case Study :
| Enantiomer | σ Receptor IC₅₀ (nM) | Dopamine Uptake Inhibition (%) |
|---|---|---|
| (R)-isomer | 12 ± 1.5 | 45 ± 3 |
| (S)-isomer | 85 ± 4.2 | 10 ± 2 |
Q. How can computational models predict the interactions of 3,3-Dimethylpiperidin-4-amine hydrochloride with CNS targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin (5-HT₃) or NMDA receptors. Key interactions include:
- Hydrogen bonding between the amine group and GluN1 subunit .
- Hydrophobic contacts with methyl groups and receptor pockets .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data to predict BBB permeability .
Validation : Compare docking scores (e.g., binding energy ≤ –8 kcal/mol) with experimental IC₅₀ values .
Q. How should researchers address contradictory data in receptor binding assays involving this compound?
Methodological Answer: Contradictions often arise from:
- Assay Conditions : Variations in buffer pH (optimal: 7.4) or ion concentration (e.g., Mg²⁺ required for σ receptor binding) .
- Receptor Subtypes : Test selectivity across receptor isoforms (e.g., σ₁ vs. σ₂) using transfected cell lines .
- Data Normalization : Include positive controls (e.g., haloperidol for σ receptors) and normalize to cell viability (MTT assay) .
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low binding affinity | Pre-incubate receptors with allosteric modulators | |
| High nonspecific binding | Use 0.1% BSA in assay buffer |
Q. Table 1: Synthetic Route Comparison
| Parameter | Route A (Methylation First) | Route B (Amine First) |
|---|---|---|
| Overall Yield | 62% | 55% |
| Purity | 97% | 92% |
| Key Limitation | Over-methylation risk | Lower amine reactivity |
Q. Table 2: Receptor Binding Profiling
| Target | Assay Type | IC₅₀ (nM) | Study Reference |
|---|---|---|---|
| σ₁ | Radioligand | 18 ± 2 | |
| 5-HT₃ | Electrophysiology | 120 ± 15 | |
| NMDA | Fluorescence | 250 ± 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
